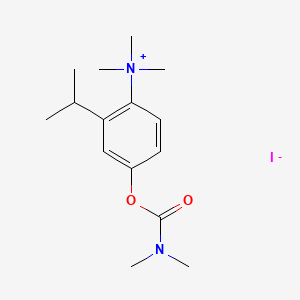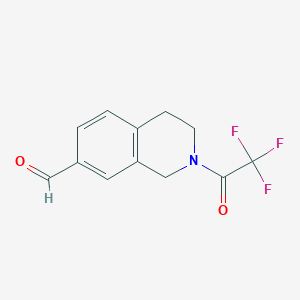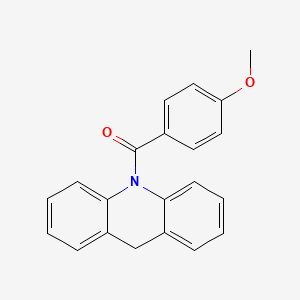
Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-acridin-10-yl-(4-methoxyphenyl)methanone is a compound that belongs to the acridine family, known for its versatile applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been actively researched due to their potential therapeutic properties and their ability to interact with biological molecules .
Méthodes De Préparation
The synthesis of 9H-acridin-10-yl-(4-methoxyphenyl)methanone typically involves the reaction of acridin-9(10H)-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
9H-acridin-10-yl-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9H-acridin-10-yl-(4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 9H-acridin-10-yl-(4-methoxyphenyl)methanone involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells such as cancer cells . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
9H-acridin-10-yl-(4-methoxyphenyl)methanone can be compared with other acridine derivatives such as:
Acridin-9(10H)-one: A simpler acridine derivative with similar DNA intercalating properties.
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A more complex derivative designed for enhanced luminescence efficiency in OLEDs.
The uniqueness of 9H-acridin-10-yl-(4-methoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives.
Propriétés
Numéro CAS |
63949-13-3 |
|---|---|
Formule moléculaire |
C21H17NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
9H-acridin-10-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H17NO2/c1-24-18-12-10-15(11-13-18)21(23)22-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)22/h2-13H,14H2,1H3 |
Clé InChI |
HKHMEAMYFDFVKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
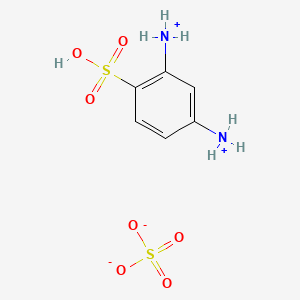

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
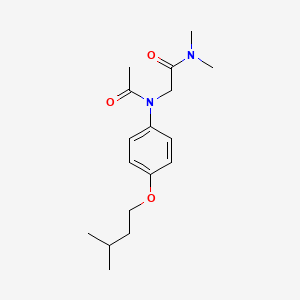
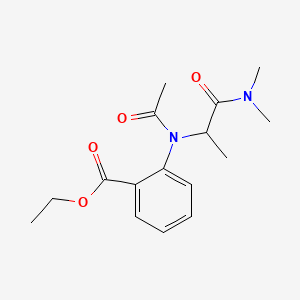
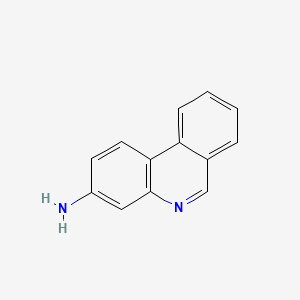
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

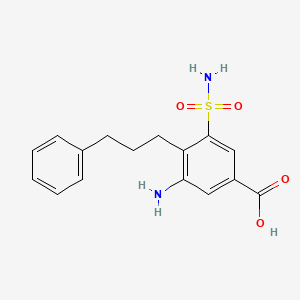
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)

